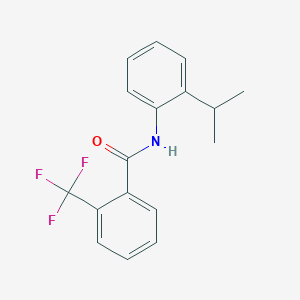

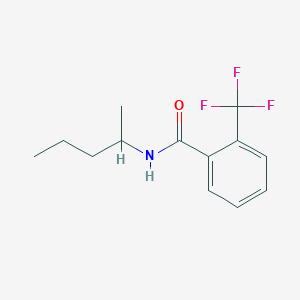

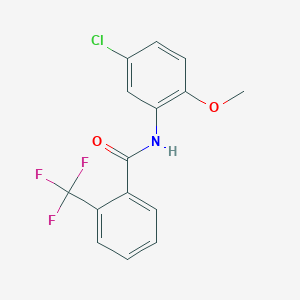

N-(2-isopropylphenyl)-2-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-isopropylphenyl)-2-(trifluoromethyl)benzamide, commonly known as TFB, is a synthetic compound that belongs to the class of benzamides. It is widely used in scientific research due to its unique properties and mechanism of action.

Wissenschaftliche Forschungsanwendungen

TFB has been extensively used in scientific research as a tool to study various biological processes. It is particularly useful in the study of ion channels, which are important targets for drug discovery. TFB has been shown to modulate the activity of several ion channels, including the voltage-gated sodium channels, calcium channels, and potassium channels. It has also been used to study the role of ion channels in pain perception, epilepsy, and other neurological disorders.

Wirkmechanismus

The mechanism of action of TFB involves its interaction with the ion channels. It binds to the channel protein and alters its conformation, leading to changes in the channel's activity. TFB is known to act as a gating modifier, which means it affects the opening and closing of the channel. It can either increase or decrease the channel's activity, depending on the type of channel and the specific site of interaction.

Biochemical and Physiological Effects:

TFB has been shown to have significant effects on the biochemical and physiological processes in the body. It can modulate the release of neurotransmitters, such as dopamine and glutamate, and affect the activity of enzymes, such as proteases and kinases. TFB has also been shown to have effects on the cardiovascular system, respiratory system, and immune system. It can alter the heart rate, blood pressure, and breathing rate, and affect the production of cytokines and chemokines.

Vorteile Und Einschränkungen Für Laborexperimente

TFB has several advantages for lab experiments. It is a potent and selective modulator of ion channels, which makes it a useful tool for studying the role of ion channels in various biological processes. It is also relatively easy to synthesize and has a long shelf life, which makes it convenient for use in experiments. However, TFB also has some limitations. It can be toxic at high concentrations and may have off-target effects on other proteins. It is also relatively expensive, which can limit its use in large-scale experiments.

Zukünftige Richtungen

There are several future directions for the use of TFB in scientific research. One area of interest is the development of TFB-based drugs for the treatment of neurological disorders, such as epilepsy and chronic pain. TFB can also be used to study the role of ion channels in cancer, as some ion channels have been shown to play a role in cancer cell proliferation and metastasis. Additionally, TFB can be used in the development of new techniques for drug screening and discovery, as it can be used to identify new ion channel targets for drug development.

Conclusion:

In conclusion, TFB is a synthetic compound that has significant applications in scientific research. It is a potent and selective modulator of ion channels, which makes it a useful tool for studying various biological processes. TFB has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesemethoden

The synthesis of TFB involves the reaction of 2-isopropylphenylamine with 2-chloro-5-trifluoromethylbenzoic acid in the presence of an appropriate base. The reaction proceeds through an intermediate stage, which is then converted into the final product by the addition of a suitable acid. The yield of TFB can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reagents.

Eigenschaften

Produktname |

N-(2-isopropylphenyl)-2-(trifluoromethyl)benzamide |

|---|---|

Molekularformel |

C17H16F3NO |

Molekulargewicht |

307.31 g/mol |

IUPAC-Name |

N-(2-propan-2-ylphenyl)-2-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C17H16F3NO/c1-11(2)12-7-4-6-10-15(12)21-16(22)13-8-3-5-9-14(13)17(18,19)20/h3-11H,1-2H3,(H,21,22) |

InChI-Schlüssel |

HFPGHVWZMYKUIQ-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F |

Kanonische SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)